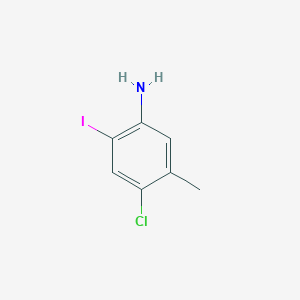

4-Chloro-2-iodo-5-methylaniline

Descripción general

Descripción

4-Chloro-2-iodo-5-methylaniline is an organic compound with the molecular formula C7H7ClIN. It is a solid substance . The compound is used as an intermediate in the synthesis of various other compounds .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-iodo-5-methylaniline consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a methylamine group . The InChI code for this compound is 1S/C7H7ClIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 .Physical And Chemical Properties Analysis

4-Chloro-2-iodo-5-methylaniline is a solid substance . It has a molecular weight of 267.5 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Macromolecular Binding and Metabolism in Carcinogens :The research conducted by Hill, Shih, and Struck (1979) delves into the biochemical mechanisms of the carcinogen 4-chloro-2-methylaniline. They discovered that radioactivity from this compound extensively bound to protein, DNA, and RNA in rat liver, indicating its potential interactions with biological macromolecules (Hill, Shih, & Struck, 1979).

Spectral Analysis and Ab Initio Calculations :The work by Arjunan and Mohan (2008) presents a detailed study on the Fourier transform infrared and FT-Raman spectra of 4-chloro-2-methylaniline. They performed vibrational analysis and ab initio calculations, revealing insights into the compound's molecular structure and behavior (Arjunan & Mohan, 2008).

Antioxidant Activities in Novel Oxime Derivatives :Research conducted by Topçu et al. (2021) explored the synthesis of novel compounds involving 4-chloro-2-methylaniline. They evaluated these compounds for their antioxidant and antiradical activities, comparing them with standard agents, thereby indicating the potential of 4-chloro-2-methylaniline derivatives in addressing oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).

Color Changes in Molecular Complexes :Jones, Wilson, and Thomas (2014) reported on the formation of molecular complexes involving 4-iodo-2-methylaniline. Their study demonstrated that combining certain components resulted in vividly red crystals due to molecular disorder and proton transfer, highlighting the compound's role in studying molecular interactions (Jones, Wilson, & Thomas, 2014).

DNA Damaging Effect of Aniline Derivatives :Przybojewska's study in 1997 evaluated the DNA damaging effects of 4-chloro-2-methylaniline and other aniline derivatives on bone marrow cells of mice. The findings indicated potential genotoxic and carcinogenic properties (Przybojewska, 1997).

Phenylation and Oxygenation in Dearomatization :Quideau et al. (2005) studied the oxidative dearomatization of phenols and anilines, involving 4-chloro-2-methylaniline. This research highlights the compound's utility in synthesizing cyclohexa-2,4-dienone derivatives and ortho-quinol imines (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Investigation of Molecular Structures :Dey and Desiraju (2004) compared the crystal structures of 4-phenoxyanilines, including 4-(4′-Iodo)phenoxyaniline. Their research provides insight into the molecular structure and behavior of these compounds, which is crucial for understanding their applications in various fields (Dey & Desiraju, 2004).

Synthesis of Key Intermediates in HIV Treatment :Mayes et al. (2010) described the synthesis of a key intermediate, involving 4-chloro-2-methylaniline, towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This study underscores the compound's significance in the development of HIV treatments (Mayes, Chaudhuri, Hencken, Jeannot, Latham, Mathieu, McGarry, Stewart, Wang, & Moussa, 2010).

Ionization Thermodynamics :Shanmuganathan and Vanajakshi (1970) conducted a study on the ionization constants of chloro, iodo, and nitro substituted 4-methyl-thioanilines, including insights into the thermodynamics of ionization. This research is significant for understanding the chemical behavior of these compounds under different conditions (Shanmuganathan & Vanajakshi, 1970).

Neoplasia from Oral Administration in Rats :Stula, Sherman, Zapp, and Clayton (1975) investigated the carcinogenic potential of 4,4′-methylene-bis(2-methylaniline), which is structurally related to 4-chloro-2-methylaniline. Their findings contributed to understanding the carcinogenicity of such compounds (Stula, Sherman, Zapp, & Clayton, 1975).

Safety And Hazards

4-Chloro-2-iodo-5-methylaniline is classified as a hazardous substance. It is harmful if swallowed or in contact with skin . It can cause serious eye irritation . Safety precautions include avoiding dust formation, not breathing in dust, vapor, mist, or gas, not ingesting the compound, and using personal protective equipment .

Propiedades

IUPAC Name |

4-chloro-2-iodo-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWBXGNBGRTHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-iodo-5-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)

![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)